(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid

Catalog No.
S843457
CAS No.
1565818-53-2
M.F
C17H18O5S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic...

CAS Number

1565818-53-2

Product Name

(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid

IUPAC Name

(2S)-2-benzyl-3-oxo-3-phenylmethoxypropane-1-sulfonic acid

Molecular Formula

C17H18O5S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C17H18O5S/c18-17(22-12-15-9-5-2-6-10-15)16(13-23(19,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20,21)/t16-/m1/s1

InChI Key

KIYZPJHLNAVLDD-MRXNPFEDSA-N

SMILES

C1=CC=C(C=C1)CC(CS(=O)(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CS(=O)(=O)O)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CS(=O)(=O)O)C(=O)OCC2=CC=CC=C2

Melanogenesis Inhibition

Scientific Field: Dermatology and Cosmetic Science

Summary of Application: Tyrosinase is a key enzyme in melanogenesis, and inhibitors of this enzyme, like the compound , are explored for their anti-melanogenic properties .

Methods of Application: The compound is applied topically in experimental models to assess its efficacy in inhibiting melanin production .

Results and Outcomes: Various studies have shown that tyrosinase inhibitors can effectively reduce melanin synthesis, which has implications for treating hyperpigmentation disorders and in the cosmetics industry .

Proteomics Research

Scientific Field: Proteomics

Summary of Application: This compound is used in proteomics research for the synthesis of mixed benzyloxyacetic pivalic anhydride and chiral glycolates .

Methods of Application: The compound serves as a precursor in synthetic pathways, where it undergoes esterification and other chemical reactions to produce the desired proteomic research compounds .

Results and Outcomes: The synthesis processes using this compound have been successful in producing various proteomics research tools, aiding in the study of protein structures and functions .

Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: This compound is utilized in organic synthesis for the preparation of various chiral intermediates. Its benzyloxy group serves as a protective group that can be selectively removed under mild conditions .

Methods of Application: The compound is used to synthesize chiral molecules by introducing it into a reaction pathway where its sulfonic acid group acts as a leaving group, facilitating nucleophilic substitution reactions .

Results and Outcomes: The use of this compound in organic synthesis has led to the creation of numerous chiral intermediates with high enantiomeric purity, which are valuable in the pharmaceutical industry .

Suzuki–Miyaura Coupling

Scientific Field: Organic Chemistry - Catalysis

Summary of Application: The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound, due to its structural features, can be a potential candidate for use in this reaction to create biaryl compounds .

Methods of Application: In the context of Suzuki–Miyaura coupling, this compound could be used as a boron reagent. The boron atom in the compound would undergo transmetalation with a palladium catalyst, forming new carbon–carbon bonds .

Chemical Education

Summary of Application: This compound can be used as a teaching tool in advanced organic chemistry courses to illustrate the principles of chiral synthesis and protective group strategies .

Results and Outcomes: Such educational applications have been effective in enhancing students’ understanding of complex organic synthesis techniques and the importance of chirality in chemical compounds .

(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid is a chiral compound characterized by its unique molecular structure, which includes a sulfonic acid group. Its molecular formula is C17H18O5SC_{17}H_{18}O_{5}S and it has a molecular weight of approximately 334.39 g/mol. The compound features a benzyl group and a benzyloxy substituent, contributing to its distinct physical and chemical properties. It is classified as an organic sulfonic acid and is often used in various chemical applications due to its functional groups that can participate in multiple reactions .

Typical of compounds containing sulfonic acid and carbonyl functionalities:

  • Esterification: The sulfonic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The benzyloxy group can act as a leaving group in nucleophilic substitution reactions.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

The synthesis of (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid typically involves multi-step organic reactions:

  • Formation of the Benzyloxy Group: Starting from benzyl alcohol, the benzyloxy group can be introduced through etherification.
  • Oxidation: A suitable precursor may undergo oxidation to introduce the carbonyl functionality.
  • Sulfonation: The final step involves introducing the sulfonic acid group, often through reaction with sulfur trioxide or related reagents.

These synthetic routes allow for the production of the compound with high purity and yield, making it suitable for further applications .

(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid finds applications in various fields:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its reactive functional groups.
  • Chemical Research: Utilized in studies involving organic synthesis and reaction mechanisms.
  • Biochemical Studies: May serve as a probe or reagent in biological assays to investigate enzyme activities or metabolic processes .

Interaction studies involving (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid focus on its potential interactions with enzymes or receptors. Similar compounds have been investigated for their ability to inhibit specific enzymes or modulate receptor activity. Understanding these interactions could provide insights into its pharmacological potential and guide future research directions .

Several compounds share structural similarities with (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid, including:

Compound NameMolecular FormulaUnique Features
2-Benzylsulfonic AcidC13H14O3SC_{13}H_{14}O_3SLacks carbonyl functionality
4-Benzyloxyphenylsulfonic AcidC13H14O4SC_{13}H_{14}O_4SContains a phenolic hydroxyl group
Benzylsulfamic AcidC8H10N2O2SC_{8}H_{10}N_{2}O_2SContains an amine group

These compounds differ primarily in their functional groups and structural configurations, which influence their reactivity and biological activity. The unique combination of a sulfonic acid, carbonyl, and benzyloxy groups in (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid sets it apart from these similar compounds, potentially granting it unique properties for specific applications .

XLogP3

2.4

Dates

Modify: 2023-08-16

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